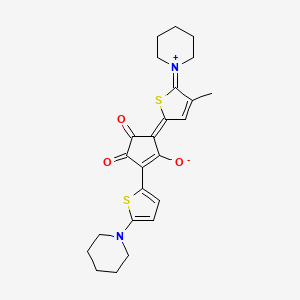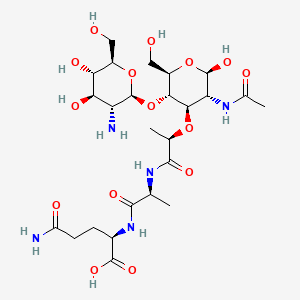
Glucosaminylmuramyl-2-alanine-D-isoglutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucosaminylmuramyl dipeptide is a compound derived from bacterial cell walls, specifically from peptidoglycan. It is known for its potent immunostimulatory properties, making it a significant molecule in the study of innate immunity. This compound is composed of N-acetylglucosamine and N-acetylmuramic acid linked to a dipeptide consisting of L-alanine and D-isoglutamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucosaminylmuramyl dipeptide typically involves the chemical coupling of N-acetylglucosamine and N-acetylmuramic acid with the dipeptide L-alanine-D-isoglutamine. This process often requires the use of protecting groups to prevent unwanted reactions and the use of coupling reagents such as carbodiimides to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of glucosaminylmuramyl dipeptide may involve fermentation processes using genetically engineered bacteria that overproduce the compound. The compound is then extracted and purified using chromatographic techniques to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Glucosaminylmuramyl dipeptide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Glucosaminylmuramyl dipeptide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of peptidoglycan fragments.
Biology: It serves as a tool to investigate the mechanisms of innate immunity and the role of bacterial cell wall components in immune responses.
Medicine: It is explored for its potential as an immunomodulatory agent in the treatment of infectious diseases, cancer, and autoimmune disorders.
Industry: It is used in the development of vaccines and adjuvants to enhance immune responses
Wirkmechanismus
Glucosaminylmuramyl dipeptide exerts its effects by binding to specific receptors in the immune system, such as nucleotide-binding oligomerization domain-containing protein 2 (NOD2) and Y-box binding protein 1 (YB1). This binding triggers a cascade of signaling events that activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to the production of cytokines and chemokines that mediate immune responses .
Similar Compounds:
Muramyl Dipeptide: A simpler form lacking the glucosamine moiety.
N-acetylmuramyl-L-alanyl-D-isoglutamine: Another peptidoglycan fragment with similar immunostimulatory properties.
Uniqueness: Glucosaminylmuramyl dipeptide is unique due to its enhanced immunostimulatory activity compared to muramyl dipeptide. The presence of the glucosamine moiety contributes to its higher potency in activating immune responses .
Eigenschaften
CAS-Nummer |
97590-38-0 |
|---|---|
Molekularformel |
C25H43N5O15 |
Molekulargewicht |
653.6 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C25H43N5O15/c1-8(21(37)30-11(23(39)40)4-5-14(26)34)28-22(38)9(2)42-20-16(29-10(3)33)24(41)43-13(7-32)19(20)45-25-15(27)18(36)17(35)12(6-31)44-25/h8-9,11-13,15-20,24-25,31-32,35-36,41H,4-7,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,33)(H,30,37)(H,39,40)/t8-,9+,11+,12+,13+,15+,16+,17+,18+,19+,20+,24+,25-/m0/s1 |
InChI-Schlüssel |
MXMOFDISXOBSJM-BHACDBBJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)CO)O)NC(=O)C |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |
Andere CAS-Nummern |
188123-33-3 |
Synonyme |
glucosaminyl muramyl dipeptide glucosaminyl-mdp glucosaminyl-muramyl-dipeptide glucosaminylmuramyl dipeptide glucosaminylmuramyl-2-alanine-D-isoglutamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



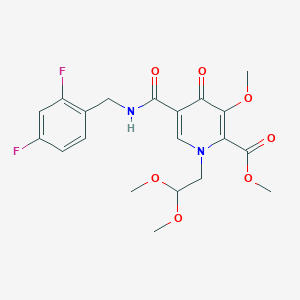
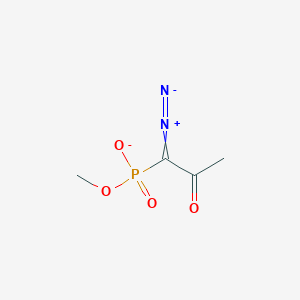

![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)

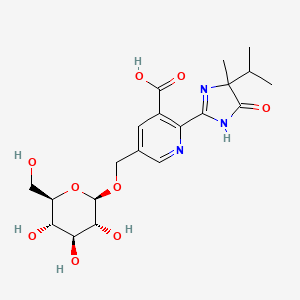

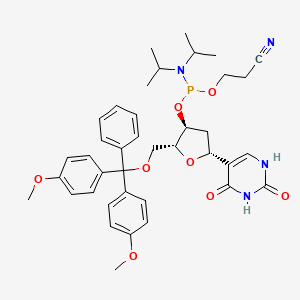
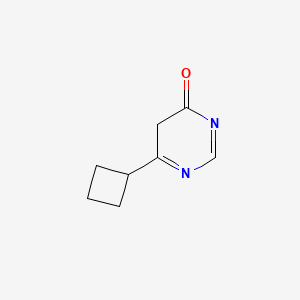

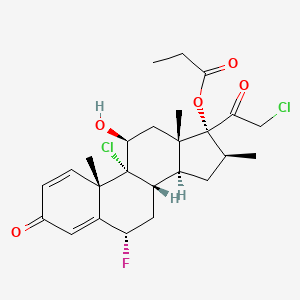

![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)
